molecular formula C22H40N6O9 B046942 Spermexatin CAS No. 117680-04-3

Spermexatin

Cat. No. B046942
M. Wt: 532.6 g/mol
InChI Key: NMUUMPLEEBPKPW-UHFFFAOYSA-N
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Description

Spermexatin is a synthetic spermidine-based siderophore . Siderophores are molecules that bind and transport iron in microorganisms, and they play a crucial role in the survival of these organisms . The CAS number for Spermexatin is 117680-04-3 .


Synthesis Analysis

Spermexatin and its analog, spermexatol, were synthesized and examined for their growth-promoting properties . The synthesis involved chemically synthesized dihydroxybenzoyl derivatives of spermidines .

Scientific Research Applications

  • Spermexatin as a Siderophore Analogue : Spermexatin, along with spermexatol, are synthetic analogues of spermidine-based siderophores that have been shown to stimulate microbial growth (Sharma, Miller, & Payne, 1989).

  • Role in Fertility and Reproductive Health : Research on sperm chromatin has identified various proteins, potentially including those related to Spermexatin, that play significant roles in fertility. These findings aid in developing diagnostic tools and therapies for male-factor infertility (Wu & Chu, 2008).

  • Diagnostic and Prognostic Applications : The Sperm Chromatin Structure Assay (SCSA) has been used as a diagnostic and prognostic tool in fertility clinics. It has shown potential in predicting miscarriages and assessing sperm quality (Evenson et al., 1999).

  • Sperm DNA Integrity and Chromatin Packaging : Studies have focused on detecting sperm DNA damage and understanding the role of chromatin packaging in sperm cells. These findings have implications for the diagnosis and treatment of clinical infertility (Barratt et al., 2010).

  • Proteomics and Fertility Factors : Proteomic studies have identified conserved spermatogenesis-specific proteins vital for DNA compaction, chromosome segregation, and fertility, which may include proteins similar to or interacting with Spermexatin (Chu et al., 2006).

  • Impact on Clinical Outcomes : The chromatin structure of sperm is essential for establishing and maintaining a viable pregnancy, highlighting the potential clinical significance of compounds like Spermexatin (Ioannou et al., 2015).

properties

IUPAC Name

N'-(hydroxymethyl)-N-[4-[[4-[hydroxy(methyl)amino]-4-oxobutanoyl]-[3-[[4-(hydroxymethylamino)-4-oxobutanoyl]amino]propyl]amino]butyl]butanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H40N6O9/c1-27(37)21(35)9-10-22(36)28(14-4-12-24-18(32)6-8-20(34)26-16-30)13-3-2-11-23-17(31)5-7-19(33)25-15-29/h29-30,37H,2-16H2,1H3,(H,23,31)(H,24,32)(H,25,33)(H,26,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMUUMPLEEBPKPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CCC(=O)N(CCCCNC(=O)CCC(=O)NCO)CCCNC(=O)CCC(=O)NCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H40N6O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00922516
Record name N~1~-[3-([4-({1,4-Dihydroxy-4-[(hydroxymethyl)imino]butylidene}amino)butyl]{4-[hydroxy(methyl)amino]-4-oxobutanoyl}amino)propyl]-N~4~-(hydroxymethyl)butanediimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00922516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

532.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spermexatin

CAS RN

117680-04-3
Record name Spermexatin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117680043
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~1~-[3-([4-({1,4-Dihydroxy-4-[(hydroxymethyl)imino]butylidene}amino)butyl]{4-[hydroxy(methyl)amino]-4-oxobutanoyl}amino)propyl]-N~4~-(hydroxymethyl)butanediimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00922516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
SK Sharma, MJ Miller, SM Payne - Journal of medicinal chemistry, 1989 - ACS Publications
Syntheses of hexanediamine-based dihydroxamate (Hexamate), spermidine-based trihydroxamate (Spermexatins), and spermidine-based mixed siderophore analogues (Spermexatols…
Number of citations: 107 pubs.acs.org
JL Romine - Organic preparations and procedures international, 1996 - Taylor & Francis
… N-methyl derivative 53 in 98% yield in synthesis of the natural product spermexatin (Scheme … of 55 were coupled with polyamine substrate spermidine to arrive at spermexatin as shown. …
Number of citations: 14 www.tandfonline.com
SK Sharma - 1988 - search.proquest.com
… 89 Preparation of N1,N4,N8-tris(N-methyl, N-(hydroxy) glutarimidoyl)spermidine or Spermexatin [3,3,3] (55c).„ … Using the indirect route many unsymmetrical spermexatin …
Number of citations: 1 search.proquest.com
R Reissbrodt, F Ramiandrasoa, L Bricard, G Kunesch - BioMetals, 1997 - Springer
… Spermexatin and spermexatol were synthesized and examined (Sharma et al. 1989, McKee et al. … 1989 Spermexatin and Spermexatol: New synthetic spermidine based siderophore …
Number of citations: 14 link.springer.com
JA McKee - 1991 - search.proquest.com
INFORMATION TO Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy submitted. …
Number of citations: 6 search.proquest.com
T Kaiho, K Sannohe, S Kajiya, T Suzuki… - Journal of medicinal …, 1989 - ACS Publications
A series of l-methyl-7-(4-pyridyl)-5, 6, 7, 8-tetrahydro-3 (2H)-isoquinolinonesand related compounds were synthesized and evaluated for positive inotropic activity. Most members of this …
Number of citations: 46 pubs.acs.org
DV Patel, MG Young, SP Robinson… - Journal of medicinal …, 1996 - ACS Publications
The rational design, synthesis, and activity of novel, hydroxamic acid-based, collective bisubstrate analog inhibitors of farnesyl protein transferase (FPT) is described. This class of …
Number of citations: 60 pubs.acs.org
A Shanzer, CE Felder, Y Barda - Chemistry of Hydroxylamines …, 2009 - thevespiary.org
Siderophores (Greek for iron bearers) are low molecular weight, iron-chelating molecules secreted by microorganisms to extract and internalize scarce ferric ions with high affinity and …
Number of citations: 12 www.thevespiary.org
CA Engelhart - 2012 - conservancy.umn.edu
Tuberculosis, caused primarily by the bacillus Mycobacterium tuberculosis (Mtb), is the leading cause of bacterial infectious disease mortality. Mtb scavenges the essential micronutrient …
Number of citations: 4 conservancy.umn.edu
RP Robinson, LA Reiter, WE Barth… - Journal of Medicinal …, 1996 - ACS Publications
Ether, ester, and carbonate derivatives of the antirheumatic oxindole 1 were prepared and screened as potential prodrugs of 1. This effort led to the discovery of the (α-l-alanyloxy)…
Number of citations: 123 pubs.acs.org

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